Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate is Bcl-2 proteins . These proteins play a crucial role in the regulation of apoptosis, a process of programmed cell death . The compound has been evaluated as a potential Bcl-2 inhibitor with anti-proliferative activity .
Mode of Action
This compound interacts with its targets, the Bcl-2 proteins, resulting in their inhibition . This inhibition leads to an increase in apoptosis, or programmed cell death . The compound’s effect on altering caspase-3 expression level in HCT-116 human cell line has been tested, showing an increase in the caspase-3 levels .
Biochemical Pathways
The compound affects the apoptotic pathways, specifically those involving Bcl-2 proteins and caspase-3 . The inhibition of Bcl-2 proteins and the increase in caspase-3 levels lead to an increase in apoptosis . This can have downstream effects on cell proliferation and survival, particularly in the context of cancer cells .
Result of Action
The result of the action of this compound is an increase in apoptosis, or programmed cell death . This is achieved through the inhibition of Bcl-2 proteins and an increase in caspase-3 levels . These molecular and cellular effects can lead to a decrease in cell proliferation, particularly in cancer cells .
Preparation Methods
The synthesis of Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzo[d]thiazole with 3-nitrobenzoyl chloride in the presence of a base, followed by esterification with ethanol under acidic conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques like microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives such as:
2-Aminobenzo[d]thiazole-6-carboxylate: Lacks the nitro group and exhibits different biological activities.
3-Nitrobenzamido-2-phenylbenzothiazole: Similar structure but with a phenyl group instead of an ethyl ester, leading to variations in its chemical reactivity and biological properties.
Benzothiazole-2-carboxylic acid: A simpler structure with different applications in medicinal chemistry.
This compound stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c1-2-25-16(22)11-6-7-13-14(9-11)26-17(18-13)19-15(21)10-4-3-5-12(8-10)20(23)24/h3-9H,2H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFVRJAFSFAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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